molecular formula C8H8BrNO3 B1332602 4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL

4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL

Cat. No.: B1332602
M. Wt: 246.06 g/mol
InChI Key: IRKJWHRHLJBZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, where the aldehyde group is converted to an oxime

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL typically involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile derivatives.

    Reduction: The oxime can be reduced to form amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: The parent compound, differing by the presence of an aldehyde group instead of an oxime.

    5-Bromo-2-hydroxy-3-methoxybenzoic acid: A carboxylic acid derivative.

    5-Bromo-2-hydroxy-3-methoxybenzyl alcohol: An alcohol derivative.

Uniqueness

4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. The oxime group allows for specific interactions with biological targets and can be further modified to create a variety of functionalized compounds.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

4-bromo-2-(hydroxyiminomethyl)-6-methoxyphenol

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-6(9)2-5(4-10-12)8(7)11/h2-4,11-12H,1H3

InChI Key

IRKJWHRHLJBZSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NO)Br

Origin of Product

United States

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